2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid
Description
Properties
IUPAC Name |
2-hydroxy-5-[(3-methylthiophen-2-yl)methylcarbamoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-8-4-5-21-12(8)7-15-14(20)16-9-2-3-11(17)10(6-9)13(18)19/h2-6,17H,7H2,1H3,(H,18,19)(H2,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNBTGTVLXDLTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC(=O)NC2=CC(=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid typically involves multiple steps. One common method includes the reaction of 3-methylthiophene with a suitable carbamoylating agent to form the intermediate, which is then coupled with 2-hydroxy-5-aminobenzoic acid under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of a nitro group results in an amine .
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block in Organic Synthesis: This compound serves as a versatile building block in the synthesis of more complex organic molecules.
- Coordination Chemistry: It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.
2. Biology:
- Antimicrobial Properties: Research indicates that it may exhibit antimicrobial activities, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties, warranting further investigation into its therapeutic applications.
3. Medicine:
- Therapeutic Agent Exploration: Ongoing research aims to evaluate its efficacy as a therapeutic agent for various diseases, particularly in oncology and infectious diseases.
- Drug Development: Its unique structure may contribute to the development of novel drugs targeting specific biological pathways.
4. Industry:
- Advanced Materials Development: The compound is explored in the creation of advanced materials due to its chemical stability and reactivity.
- Precursor for Synthesis: It serves as a precursor for synthesizing other complex molecules used in pharmaceuticals and agrochemicals.
Case Studies and Research Findings
- Biological Evaluation Studies:
- Antimicrobial Activity:
- Mechanistic Studies:
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carbamoyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The thiophene ring may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- The pyrazinamide derivative uses a hydrazone linker for tuberculosis targeting, whereas the thiophene-carbamoyl group in the target compound may improve membrane permeability due to thiophene’s aromaticity and moderate lipophilicity.
- Sulfonamide analogues exhibit strong enzyme inhibition (Topoisomerase II), while carbamoyl groups (as in the target compound) may reduce cytotoxicity compared to sulfonamides .
Pharmacological Properties
Biological Activity
2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid, with the molecular formula C14H14N2O4S, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a hydroxy group, a benzoic acid moiety, and a thiophene ring, which contribute to its diverse chemical properties and biological applications .
| Property | Value |
|---|---|
| Molecular Formula | C14H14N2O4S |
| Molar Mass | 306.34 g/mol |
| Density | 1.467 ± 0.06 g/cm³ |
| Boiling Point | 516.3 ± 50.0 °C |
| pKa | 3.16 ± 0.10 |
Synthesis
The synthesis of this compound typically involves the reaction of 3-methylthiophene with a carbamoylating agent, followed by coupling with 2-hydroxy-5-aminobenzoic acid under controlled conditions . This multi-step process highlights the compound's complexity and the precision required in its synthesis.
Anticancer Properties
Recent studies have explored the anticancer potential of related compounds, indicating that derivatives of benzoic acids can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cell growth in neuroblastoma and glioblastoma models .
Case Study: Cytotoxicity Evaluation
In one study, a related compound demonstrated an LC50 (lethal concentration for 50% of cells) value of approximately 18.9 nM against specific glioblastoma cell lines, significantly lower than that of existing treatments . This suggests that modifications to the benzoic acid structure can enhance therapeutic efficacy.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cancer cells. The hydroxy and carbamoyl groups are crucial for binding to enzymes or receptors, potentially modulating their activity and leading to apoptosis in cancer cells . Additionally, the thiophene ring may enhance binding affinity, contributing to the overall bioactivity.
Antimicrobial and Anti-inflammatory Properties
Besides anticancer activity, compounds similar to this compound have also been investigated for their antimicrobial and anti-inflammatory properties. Research indicates that such compounds can inhibit the growth of various bacterial strains and reduce inflammation markers in vitro .
Research Applications
The versatility of this compound extends beyond its biological activity:
- Chemistry : Used as a building block in organic synthesis.
- Biology : Investigated for potential therapeutic applications.
- Medicine : Ongoing research aims at developing it as a treatment for various diseases.
- Industry : Employed in creating advanced materials and as a precursor for other complex molecules .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthetic optimization requires stepwise coupling of the benzoic acid core with the 3-methylthiophene carbamoyl moiety. Use carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous DMF under inert conditions to minimize side reactions. Monitor reaction progress via TLC (30% EtOAc/hexane) and purify via recrystallization in aqueous ethanol . Adjust stoichiometric ratios (1:1.2 for amine:carboxylic acid) to reduce unreacted intermediates. Purity validation should employ HPLC with UV detection at 254 nm.
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- X-ray diffraction (XRD): Resolve crystal packing and dihedral angles between the thiophene and benzoic acid moieties to confirm stereochemical fidelity .
- NMR spectroscopy: Use 1H and 13C NMR (DMSO-d6) to verify substituent positions (e.g., hydroxy group at C2, carbamoyl linkage at C5). Key signals include aromatic protons (δ 6.8–7.5 ppm) and carbamoyl NH (δ 10.2 ppm) .
- FTIR: Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for benzoic acid, ~1650 cm⁻¹ for carbamoyl) .
Basic: How can researchers determine the compound’s solubility and stability under physiological conditions?
Methodological Answer:
- Solubility: Perform pH-dependent solubility profiling (pH 1–9) using phosphate buffers. Measure saturation concentration via UV-Vis spectroscopy (λmax ~280 nm) .
- Stability: Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and plasma (pH 7.4) at 37°C. Quantify degradation products using LC-MS over 24 hours .
Advanced: How can computational models be designed to predict the compound’s reactivity or interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., hydroxy group reactivity) .
- Molecular docking: Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) with flexible side-chain sampling. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
Advanced: How can contradictions in bioactivity data across studies be systematically resolved?
Methodological Answer:
- Meta-analysis: Aggregate data from enzyme inhibition assays (IC50 values) and apply ANOVA to identify outliers due to assay conditions (e.g., ATP concentration in kinase assays) .
- Factorial design: Test variables (cell line viability, serum concentration, incubation time) in a 2^k design to isolate confounding factors .
Advanced: What methodologies elucidate the reaction mechanism of this compound in catalytic applications?
Methodological Answer:
- Kinetic isotope effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- In-situ FTIR/Raman spectroscopy: Track intermediate formation (e.g., acyloxyborane complexes) during Pd-catalyzed coupling reactions .
Advanced: How can researchers investigate the compound’s enzyme inhibition mechanism at the molecular level?
Methodological Answer:
- Enzyme kinetics: Perform Michaelis-Menten analysis with varying substrate concentrations. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- X-ray crystallography: Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes at 1.8 Å resolution .
Advanced: How can factorial design optimize reaction conditions for large-scale synthesis?
Methodological Answer:
- 2^3 full factorial design: Test factors like temperature (25°C vs. 60°C), solvent (DMF vs. THF), and catalyst loading (5 mol% vs. 10 mol%). Use response surface methodology (RSM) to maximize yield and minimize impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
